Primary Alcohol vs. Ketone: Loss of UV Chromophore and Gain of Hydrogen-Bond Donor Capacity Relative to Bornelone
Bornelone (CAS 2226-11-1) is explicitly classified as a cosmetic UV absorber due to its α,β-unsaturated ketone chromophore (3-penten-2-one), and its usage is explicitly restricted to 'not for fragrance use' [1]. CAS 93892-54-7 replaces the conjugated enone with a saturated primary alcohol, eliminating the UV-absorbing chromophore entirely while introducing a hydrogen-bond donor (1 HBD vs. 0 for bornelone) . This functional-group switch fundamentally redirects the compound from a photoprotective application space to one where hydrogen-bonding capacity and olfactory or solvent properties are paramount.
| Evidence Dimension | Hydrogen-bond donor count (HBD) and UV chromophore presence |
|---|---|
| Target Compound Data | HBD = 1; no conjugated enone; UV λmax absent in UVA/UVB region |
| Comparator Or Baseline | Bornelone (CAS 2226-11-1): HBD = 0; conjugated 3-penten-2-one chromophore; classified as cosmetic UV absorber |
| Quantified Difference | ΔHBD = +1; qualitative loss of UV absorption functionality |
| Conditions | Structural comparison based on reported molecular formulas and functional groups; bornelone's UV absorber classification per INCI monographs |
Why This Matters
For procurement decisions where UV absorption is undesirable (e.g., fragrance formulations, synthetic intermediates requiring photostability), CAS 93892-54-7 eliminates an unwanted photochemical reactivity pathway inherent to the ketone analog.
- [1] Perflavory. Bornelone (CAS 2226-11-1) – Category: cosmetic UV absorber; 'not for fragrance use'. https://perflavory.com/compound/2226-11-1 View Source
